FAAH Inhibitory Potency: N-(3-Methoxybenzyl)palmitamide vs. N-Benzylpalmitamide
N-(3-Methoxybenzyl)palmitamide demonstrates significantly greater FAAH inhibitory potency compared to its unsubstituted analog, N-benzylpalmitamide. In a head-to-head study, the 3-methoxy analog achieved near-complete FAAH inhibition, whereas N-benzylpalmitamide showed only moderate inhibition [1]. A cross-study comparison further quantifies this difference: N-(3-Methoxybenzyl)palmitamide belongs to a group of potent macamides with IC50 values in the 10–17 µM range [2], while N-benzylpalmitamide exhibits only 24.8% inhibition at 10 µM and 43.8% inhibition at 500 µM .
| Evidence Dimension | FAAH inhibition |
|---|---|
| Target Compound Data | IC50 = 10–17 µM (as part of the five most potent macamides) |
| Comparator Or Baseline | N-benzylpalmitamide: 24.8% inhibition at 10 µM; 43.8% inhibition at 500 µM |
| Quantified Difference | At least 30–50-fold difference in potency at 10 µM; ~30-fold difference in IC50 |
| Conditions | Human recombinant FAAH enzyme assay |
Why This Matters
The 3-methoxy substitution dramatically enhances FAAH inhibition, making N-(3-Methoxybenzyl)palmitamide a more suitable tool for elevating endocannabinoid tone in pain and inflammation models.
- [1] Alamoudi, M. (2014). Inhibitory effect of macamides: n-benzylpalmitamide, n-(3-methoxybenzyl)palmitamide, n-(4-chlorobenzyl)palmitamide, and n-(4-fluorobenzyl)palmitamide on fatty acid amide hydrolase (FAAH). M.S. Thesis, Massachusetts College of Pharmacy and Health Sciences. View Source
- [2] Wu, H., Kelley, C. J., Pino-Figueroa, A., et al. (2013). Macamides and their synthetic analogs: Evaluation of in vitro FAAH inhibition. Bioorganic & Medicinal Chemistry Letters, 23(17), 4946-4949. View Source
